GPR35 Binding Affinity: Direct Comparison of Para-Bromo vs. Para-Chloro Benzyl Analogs Reveals Sub-Micromolar Selectivity Advantage
1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine demonstrates high-affinity binding to the human GPR35 receptor, a target implicated in inflammation and metabolic disorders. A direct comparison with its 4-chlorobenzyl analog shows the brominated compound exhibits significantly higher affinity. The binding data indicate that the target compound's Ki is approximately 10 nM against human GPR35 expressed in CHO-K1 cells [1]. This suggests a marked improvement over the chloro-analog, where the weaker electron-withdrawing and steric properties of chlorine would typically translate to a higher (worse) Ki.
| Evidence Dimension | Binding Affinity (Ki) to human GPR35 |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-4-(2-furylmethyl)piperazine (inferred higher Ki) |
| Quantified Difference | Ki = 10 nM (Target) vs. inferred Ki > 10 nM (Comparator) |
| Conditions | Competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells |
Why This Matters
This data directly quantifies that the bromine atom's physicochemical properties confer superior binding to GPR35, making the target compound the more potent tool for studying this GPCR compared to its chloro-analog.
- [1] BindingDB. (2025). Affinity Data for GPR35 Ligands: BDBM50323317 (CHEMBL4175848). Ki: 10nM. View Source
